

# Ampelopsin G: In Vitro Applications for Cancer Cell Line Studies

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Application Notes and Protocols for Researchers

**Ampelopsin G**, also known as dihydromyricetin, is a natural flavonoid compound that has garnered significant attention in oncological research for its potential as a chemotherapeutic agent.[1][2] In vitro studies have demonstrated its efficacy in inhibiting proliferation, inducing apoptosis, and suppressing metastasis in a variety of cancer cell lines, including breast, leukemia, glioma, and liver cancers.[1][3] This document provides detailed application notes and standardized protocols for investigating the anti-cancer effects of **Ampelopsin G** in a laboratory setting.

## **Overview of Anti-Cancer Activity**

**Ampelopsin G** exerts its anti-cancer effects through multiple mechanisms:

- Induction of Apoptosis: It triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1][4] Key events include the upregulation of Bax, downregulation of Bcl-2, and activation of caspases.[4][5]
- Cell Cycle Arrest: Ampelopsin G can halt the cell cycle at different phases, such as the sub-G1 phase in HL60 leukemia cells and the S-phase in K562 leukemia cells, thereby inhibiting cell proliferation.[1][5]
- Generation of Reactive Oxygen Species (ROS): It can induce oxidative stress within cancer cells, leading to cellular damage and apoptosis.[6][7]



- Induction of Endoplasmic Reticulum (ER) Stress: **Ampelopsin G** can trigger the ER stress pathway, evidenced by the upregulation of proteins like GRP78, p-PERK, and CHOP, ultimately leading to apoptosis.[1][6][7]
- Modulation of Signaling Pathways: It has been shown to regulate key signaling pathways involved in cancer progression, including the PI3K/AKT, NF-kB, and MAPK pathways.[1][2][5]

## **Quantitative Data Summary**

The following tables summarize the effective concentrations and inhibitory effects of **Ampelopsin G** across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of **Ampelopsin G** in Cancer Cell Lines

Cell Line	Cancer Type	Incubation Time (h)	IC50 (μM)	Reference
MDA-MB-231	Breast Cancer	24	41.07	[4]
MCF-7	Breast Cancer	24	50.61	[4]
HL60	Leukemia	24	60.77	[5]
HL60	Leukemia	48	45.1	[5]
K562	Leukemia	24	156.2	[5]
K562	Leukemia	48	135.2	[5]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.

Table 2: Effective Concentrations of Ampelopsin G for Inducing Apoptosis



Cell Line	Cancer Type	Concentrati on Range (µM)	Incubation Time (h)	Observed Effect	Reference
MCF-7	Breast Cancer	20, 40, 60, 80	24	Dose- dependent increase in apoptosis	[6][7]
MDA-MB-231	Breast Cancer	20, 40, 60, 80	24	Dose- dependent increase in apoptosis	[6][7]
U251	Glioma	0, 25, 50, 100	24	Upregulation of JNK expression	[1]
A172	Glioma	0, 25, 50, 100	24	Upregulation of JNK expression	[1]

# **Experimental Protocols**

The following are detailed protocols for key in vitro experiments to assess the anti-cancer effects of **Ampelopsin G**.

## **Cell Viability Assay (MTT Assay)**

This protocol is for determining the cytotoxic effects of **Ampelopsin G** on cancer cells.

### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Ampelopsin G (stock solution in DMSO)



- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5 x 10<sup>3</sup> to 1 x 10<sup>4</sup> cells/well and incubate for 24 hours.
- Prepare serial dilutions of Ampelopsin G in complete medium.
- Remove the medium from the wells and add 100 μL of the diluted Ampelopsin G solutions.
  Include a vehicle control (DMSO) and an untreated control.
- Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

# **Apoptosis Assay (Annexin V-FITC/PI Staining)**

This protocol is for quantifying apoptosis induced by **Ampelopsin G**.

#### Materials:

- · Cancer cell line of interest
- 6-well plates



## Ampelopsin G

- · Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

#### Procedure:

- Seed cells in 6-well plates and treat with various concentrations of Ampelopsin G for the desired time.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Transfer 100 μL of the cell suspension to a new tube.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI).
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

## **Western Blot Analysis**

This protocol is for examining the effect of **Ampelopsin G** on protein expression levels in signaling pathways.

#### Materials:

- Cancer cell line of interest
- 6-well plates
- Ampelopsin G
- RIPA lysis buffer with protease and phosphatase inhibitors



- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-AKT, AKT, p-NF-κB, NF-κB)
- HRP-conjugated secondary antibodies
- Chemiluminescence detection reagent

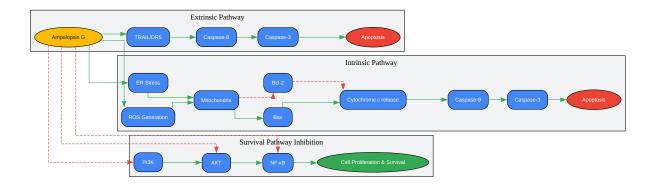
#### Procedure:

- Treat cells with Ampelopsin G as described previously.
- Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
  [6]
- Separate 20-40 μg of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescence imaging system.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **Ampelopsin G** and a general experimental workflow for its in vitro evaluation.

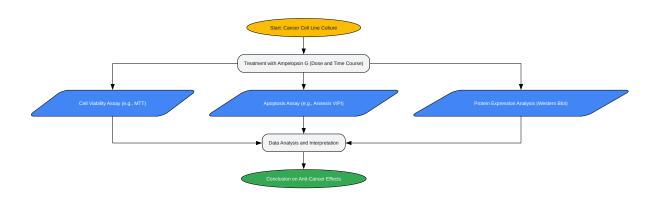




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Caption: Ampelopsin G induced signaling pathways in cancer cells.





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Caption: General workflow for in vitro evaluation of **Ampelopsin G**.

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